molecular formula C25H52O4 B14400663 1,9-Bis(octyloxy)nonane-1,9-diol CAS No. 88302-15-2

1,9-Bis(octyloxy)nonane-1,9-diol

Cat. No.: B14400663
CAS No.: 88302-15-2
M. Wt: 416.7 g/mol
InChI Key: OPLOKRGDOFQTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Bis(octyloxy)nonane-1,9-diol is a synthetic diol derivative characterized by two hydroxyl groups at the terminal positions of a nine-carbon chain, each substituted with an octyloxy group (-O-C₈H₁₇). The octyloxy groups enhance hydrophobicity and surfactant capabilities compared to unmodified diols, making it relevant for industrial applications such as lubricants, surfactants, and specialty polymers .

Properties

CAS No.

88302-15-2

Molecular Formula

C25H52O4

Molecular Weight

416.7 g/mol

IUPAC Name

1,9-dioctoxynonane-1,9-diol

InChI

InChI=1S/C25H52O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h24-27H,3-23H2,1-2H3

InChI Key

OPLOKRGDOFQTOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(CCCCCCCC(O)OCCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,9-Bis(octyloxy)nonane-1,9-diol can be synthesized through a multi-step process involving the reaction of nonane-1,9-diol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of 1,9-Bis(octyloxy)nonane-1,9-diol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,9-Bis(octyloxy)nonane-1,9-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of new ethers or other substituted derivatives.

Scientific Research Applications

1,9-Bis(octyloxy)nonane-1,9-diol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 1,9-Bis(octyloxy)nonane-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 1,9-Bis(octyloxy)nonane-1,9-diol and structurally related compounds:

Compound Molecular Formula Functional Groups Key Features
1,9-Bis(octyloxy)nonane-1,9-diol C₂₅H₅₂O₄ Diol, Ether Long-chain ether substituents enhance hydrophobicity and surfactant stability.
Nonane-1,9-diol (CAS 3937-56-2) C₉H₂₀O₂ Diol Unmodified diol; used as an intermediate in surfactants and polymers .
Clovane-2,9-diol C₁₅H₂₆O₂ Terpenoid diol Naturally occurring; isolated from plants (e.g., Illicium spp.); pharmaceutical potential .
Nonane-1,9-diyl bis(undec-10-enoate) C₂₉H₅₀O₄ Diester Esterified derivative; used in lubricants and biodegradable polymers .
1,9-Nonanedioic acid C₉H₁₆O₄ Dicarboxylic acid Precursor for polyamides; synthesized via oxidation of ricinoleic acid .

Key Observations :

  • Ether vs. Ester Groups: The ether linkages in 1,9-Bis(octyloxy)nonane-1,9-diol provide greater hydrolytic stability compared to ester-based analogs, making it suitable for high-temperature applications .
  • Hydrophobicity: The octyloxy groups increase molecular weight (MW = 416.7 g/mol) and reduce water solubility relative to Nonane-1,9-diol (MW = 160.25 g/mol), favoring use in non-polar matrices .

Physical and Chemical Properties

Property 1,9-Bis(octyloxy)nonane-1,9-diol Nonane-1,9-diol Clovane-2,9-diol
Boiling Point ~300–350°C (estimated) 250–270°C Not reported
Log P (Octanol/Water) ~7.5 (predicted) 2.18 3.5–4.0
Solubility Insoluble in water; soluble in oils Moderate in polar solvents Low water solubility

Research Findings and Industrial Relevance

  • Market Trends: Nonane-1,9-diol derivatives are gaining traction in Asia-Pacific markets for sustainable lubricants and cosmetics, driven by regulatory shifts toward bio-based chemicals .
  • Sustainability: Enzymatic synthesis of Nonane-1,9-diol from renewable feedstocks (e.g., agricultural waste) aligns with green chemistry goals, though scalability remains a challenge .
  • Performance: In lubricants, 1,9-Bis(octyloxy)nonane-1,9-diol’s ether linkages reduce oxidative degradation, extending machinery lifespan compared to ester-based alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.